molecular formula C19H16N2O2S B13789528 2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol

2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol

Cat. No.: B13789528
M. Wt: 336.4 g/mol
InChI Key: SRCIGCVICVKNFT-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its unique structure, which combines a naphthalene ring with a thiazole ring, and is further substituted with a methoxyphenyl group and a methyl group. This combination of functional groups and rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, which is then subjected to cyclization with a thioamide to form the thiazole ring. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, and the final methylation step is achieved using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various hydro derivatives .

Scientific Research Applications

Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, or it may disrupt bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-methylbenzo[e][1,3]benzothiazol-5-ol

InChI

InChI=1S/C19H16N2O2S/c1-11-17(22)15-6-4-3-5-14(15)16-18(11)24-19(21-16)20-12-7-9-13(23-2)10-8-12/h3-10,22H,1-2H3,(H,20,21)

InChI Key

SRCIGCVICVKNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=C(C=C4)OC)O

Origin of Product

United States

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